molecular formula C22H25N3O5S B2538755 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-54-8

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2538755
CAS No.: 1021081-54-8
M. Wt: 443.52
InChI Key: JMDFWZIBSCDYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a sulfonyl group and a methoxyphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, typically starting with the preparation of the core spiro structure. One common method involves the reaction of a suitable amine with a cyclic ketone to form the spiro intermediate. This intermediate is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Chemical Reactions Analysis

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4

Properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-30-18-7-9-19(10-8-18)31(28,29)24-15-12-22(13-16-24)20(26)25(21(27)23-22)14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDFWZIBSCDYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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